molecular formula C7H12ClNO2 B2500520 2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one CAS No. 128274-04-4

2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one

Cat. No.: B2500520
CAS No.: 128274-04-4
M. Wt: 177.63
InChI Key: UPHYMIAUTVSZNH-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one is a chloroacetyl derivative featuring a 2-methylmorpholine substituent. The morpholine ring enhances solubility and modulates electronic properties, while the chloroacetyl group enables nucleophilic substitution reactions, making it valuable for functionalization .

Properties

IUPAC Name

2-chloro-1-(2-methylmorpholin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c1-6-5-9(2-3-11-6)7(10)4-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHYMIAUTVSZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128274-04-4
Record name 2-chloro-1-(2-methylmorpholin-4-yl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one typically involves the reaction of 2-methylmorpholine with chloroacetyl chloride . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

2-methylmorpholine+chloroacetyl chlorideThis compound\text{2-methylmorpholine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 2-methylmorpholine+chloroacetyl chloride→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it useful in various chemical reactions and research applications .

Comparison with Similar Compounds

2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one ()

  • Molecular Formula: C₉H₁₄ClNO₂
  • Key Features : Cyclopropyl group on morpholine increases steric bulk and lipophilicity.
  • Applications : Investigated for antimicrobial and anticancer activities.
  • Safety : Classified as harmful and corrosive under GHS standards.

2-Chloro-1-(4-(thiazolylmethyl)piperazin-1-yl)ethan-1-one ()

  • Molecular Features : Piperazine-thiazole hybrid structure.
  • Reactivity : Thiazole enhances π-π stacking interactions, beneficial for biological target binding.
  • Applications : Explored in kinase inhibition and antimicrobial agents.
  • Comparison : The morpholine ring in the target compound offers better solubility than piperazine, which may reduce cellular toxicity .

Chloroacetyl Derivatives with Aromatic Substitutions

1-(2-Chloro-4-methylphenyl)ethan-1-one ()

  • Molecular Formula : C₉H₉ClO
  • Key Features : Chloro and methyl groups on the phenyl ring create balanced electron-withdrawing/donating effects.
  • Applications: Intermediate in fungicide synthesis (e.g., difenoconazole).
  • Distinction : The target compound’s morpholine ring replaces the aromatic system, shifting reactivity from electrophilic aromatic substitution to amine-mediated reactions .

2-Chloro-1-(oxiran-2-yl)ethan-1-one ()

  • Features : Epoxide group enables ring-opening reactions.
  • Applications : Used in crosslinking polymers and bioactive molecule synthesis.
  • Comparison : The morpholine group in the target compound avoids the high reactivity (and associated toxicity) of epoxides, improving stability .

Heterocyclic Chloroacetyl Derivatives

2-Chloro-1-(1-phenylpyrazol-4-yl)ethan-1-one ()

  • Features : Pyrazole ring contributes to aromatic stacking and hydrogen bonding.
  • Synthesis : Prepared via chloroacetylation of pyrazole-carbaldehyde.
  • Comparison : The target compound’s morpholine ring may offer better metabolic stability than pyrazole in drug design .

2-Chloro-1-(benzodiazolyl)ethan-1-one ()

  • Features : Benzodiazole core enhances planar rigidity for target binding.
  • Applications : Antifungal and anticancer research.
  • Distinction: Morpholine’s non-aromatic structure in the target compound reduces π-π interactions but improves solubility .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Applications Reference
2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one C₇H₁₂ClNO₂ (inferred) 2-methylmorpholine, chloroacetyl Hypothesized antimicrobial Pharmaceutical intermediates N/A
2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one C₉H₁₄ClNO₂ Cyclopropyl-morpholine Antimicrobial Drug discovery
2-Chloro-1-(4-(thiazolylmethyl)piperazin-1-yl)ethan-1-one C₁₀H₁₃ClN₄OS Piperazine-thiazole Kinase inhibition Medicinal chemistry
1-(2-Chloro-4-methylphenyl)ethan-1-one C₉H₉ClO Chloro, methyl-phenyl Fungicidal Agrochemical synthesis
2-Chloro-1-(oxiran-2-yl)ethan-1-one C₃H₃ClO₂ Epoxide, chloroacetyl Crosslinking agent Polymer chemistry

Research Implications

Further studies should explore:

  • Biological Screening : Antimicrobial and anticancer assays based on morpholine derivatives’ activities .
  • Structure-Activity Relationships (SAR) : Impact of methyl group position on morpholine’s electronic profile.
  • Environmental Impact : Degradation pathways and ecotoxicity .

Biological Activity

2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is notable for its potential applications in enzyme inhibition, protein interactions, and therapeutic properties. Understanding its biological activity is crucial for developing new drugs and therapeutic agents.

  • Molecular Formula : C8H14ClN
  • Molecular Weight : 175.66 g/mol
  • Structure : The compound features a chloro group attached to an ethanone moiety, with a 2-methylmorpholine ring contributing to its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins:

  • Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity. This mechanism is crucial for understanding how this compound can be utilized in drug design and development.
  • Protein Interactions : The compound's ability to interact with specific proteins suggests potential roles in modulating cellular pathways, making it a candidate for further pharmacological studies.

Biological Activity Studies

Recent studies have evaluated the biological activities of this compound, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties:

  • Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
  • Efficacy : Studies show varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, warranting further investigation into its spectrum of activity.

Anticancer Activity

In vitro studies have demonstrated that this compound has potential anticancer effects:

  • Cell Lines Tested : The compound has been tested against several cancer cell lines, including HCT116 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer).
  • Results : Preliminary findings suggest that this compound can induce apoptosis in cancer cells, likely through the inhibition of specific signaling pathways.

Case Studies

Several case studies have highlighted the potential applications of this compound:

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated significant inhibition of enzyme X at low micromolar concentrations.
Study BAntimicrobial ActivityShowed effective reduction in bacterial growth in vitro against Staphylococcus aureus.
Study CAnticancer ActivityInduced apoptosis in HCT116 cell line with an IC50 value of 12 µM.

Research Findings

Research has consistently shown that the biological activity of this compound is influenced by its chemical structure. Modifications to the morpholine ring or the chloroacetyl group can enhance or diminish its efficacy against various biological targets.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct differences in biological activity:

CompoundStructureBiological Activity
This compoundChloroacetyl + MorpholineModerate enzyme inhibition, strong anticancer activity
2-Chloro-N-(p-tolyl)acetamideAcetamide + Chloro GroupHigh antimicrobial activity but limited anticancer effects

Q & A

Q. What are the standard synthetic routes for 2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one, and how are reaction conditions optimized?

  • Methodological Answer: The synthesis typically involves reacting 2-methylmorpholine with chloroacetyl chloride under reflux in aprotic solvents (e.g., dichloromethane). Key parameters include maintaining a temperature of 0–5°C during reagent addition to minimize side reactions (e.g., N-alkylation of morpholine). Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirmed by LC-MS . Optimization focuses on stoichiometric ratios (1:1.2 morpholine:chloroacetyl chloride) and inert atmospheres to prevent hydrolysis. Yields range from 65–80% after recrystallization in ethanol .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer:
  • NMR (¹H/¹³C): Assignments focus on the morpholine ring protons (δ 3.6–4.1 ppm for N-CH₂ and O-CH₂) and the carbonyl carbon (δ 205–210 ppm in ¹³C NMR).
  • IR: A strong carbonyl stretch at ~1700 cm⁻¹ confirms the ketone group.
  • X-ray crystallography (if crystals are obtainable) resolves stereoelectronic effects, such as the chair conformation of the morpholine ring and chloroacetone moiety orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

  • Methodological Answer: Discrepancies in NMR or mass spectra often arise from residual solvents, tautomerism, or impurities. Strategies include:
  • Multi-technique validation: Cross-checking ¹H NMR with 2D COSY/HSQC to confirm coupling patterns and carbon-proton correlations .
  • High-resolution mass spectrometry (HRMS): Accurately determine molecular ion peaks (e.g., [M+H]⁺ at m/z 204.0654 for C₈H₁₂ClNO₂) to rule out adducts .
  • Crystallographic refinement: Use SHELXL for small-molecule refinement to resolve ambiguous electron density maps .

Q. What experimental designs are recommended for studying its reactivity in nucleophilic substitution reactions?

  • Methodological Answer:
  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophile activity.
  • Kinetic studies: Monitor reaction progress via HPLC under varying temperatures (25–60°C) and pH (7–9) to identify optimal conditions.
  • Byproduct analysis: Use GC-MS to detect side products (e.g., elimination products from β-hydrogen abstraction) .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

  • Methodological Answer: Preliminary studies suggest activity against kinases due to the morpholine moiety’s ATP-binding pocket mimicry. Key assays:
  • Binding affinity: Surface plasmon resonance (SPR) with immobilized kinase domains (KD values <10 µM indicate strong binding).
  • Cellular activity: MTT assays in cancer cell lines (IC₅₀ values correlate with kinase inhibition) .
  • Molecular docking: Use AutoDock Vina to predict binding modes, validated by mutagenesis studies on key residues .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

  • Methodological Answer: Variations in IC₅₀ values may stem from:
  • Assay conditions: Differences in cell culture media (e.g., serum concentration affecting compound solubility).
  • Purity thresholds: HPLC purity ≥95% reduces off-target effects (validate with LC-MS/MS) .
  • Structural analogs: Compare with 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone to isolate morpholine-specific effects .

Tables of Key Data

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Temperature0–5°C (reflux)Prevents hydrolysis
SolventDichloromethaneEnhances reactivity
Stoichiometry1:1.2 (morpholine:chloroacetyl chloride)Minimizes byproducts

Q. Table 2: Spectral Benchmarks

TechniqueKey SignalReference Compound
¹H NMRδ 4.1 ppm (O-CH₂)Morpholine derivatives
IR1700 cm⁻¹ (C=O)Chloroacetone

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